(3S)-Boc-3-amino-4-phenyl-2-butanone

Enantioselective Synthesis Chiral Pool Atazanavir

Researchers sourcing chiral amino ketone intermediates for antiviral or peptidomimetic synthesis often encounter racemic mixtures or low-purity grades that compromise enantioselectivity and downstream yield. (3S)-Boc-3-amino-4-phenyl-2-butanone solves these challenges as a stereochemically defined, high-purity building block: • Ensures correct (2R,3S) configuration in atazanavir synthesis; the (3R)-enantiomer yields 0% desired diastereomer. • ≥99% HPLC purity minimizes cumulative impurities in solid-phase peptide synthesis, preventing chain termination risks associated with standard 95% grades. • Orthogonal Boc protection eliminates additional protection/deprotection steps, streamlining multi-step synthetic routes.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B1363553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Boc-3-amino-4-phenyl-2-butanone
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18)/t13-/m0/s1
InChIKeyDMMVKJGUXXSORJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-Boc-3-amino-4-phenyl-2-butanone Overview


(3S)-Boc-3-amino-4-phenyl-2-butanone is a chirally defined, Boc-protected amino ketone building block (C₁₅H₂₁NO₃, MW 263.33) that exists as a white to off-white solid under recommended storage at 0–8°C . Its core structure combines a primary amine protected by a tert-butoxycarbonyl (Boc) group with a phenyl substituent and a reactive ketone moiety. The (3S) stereocenter is pre‑installed, providing a well‑defined chiral template that distinguishes this compound from its racemic or unprotected analogs . This specific stereoisomer is cataloged as a high‑purity intermediate for the synthesis of peptidomimetics, protease inhibitors, and drug candidates targeting neurological and metabolic pathways .

Stereochemical control Pre-installed (3S) stereocenter for chiral synthesis and enantiomer-specific workflows
Orthogonal protection Boc-protected amine compatible with Fmoc-SPPS and multi-step deprotection strategies
Intermediate context Supports peptidomimetic, protease inhibitor, and chiral building-block research

Why Generic Analogs Fall Short


Substituting the (3S)-Boc-3-amino-4-phenyl-2-butanone with an unprotected amine or a racemic mixture is not a like‑for‑like replacement. The Boc protecting group is required for orthogonal reactivity in multi‑step peptide or heterocycle syntheses; its absence forces additional protection/deprotection steps that reduce overall yield and increase impurity burden [1]. More critically, the defined (3S) stereochemistry dictates the three‑dimensional orientation of downstream pharmacophores. In a biocatalytic synthesis of the antiviral drug atazanavir, the (3S) stereocenter of the closely related (3S)-3-(N-Boc-amino)-1-chloro-4-phenylbutanone is essential for achieving the required (2R,3S) configuration in the final intermediate [2]. Using a racemate or the opposite enantiomer (e.g., (3R)-Boc-amino-4-phenyl-2-butanone, CAS 173423-94-4) would compromise enantioselectivity and reduce the yield of the desired stereoisomer . Furthermore, generic sources of this compound are often supplied at 95% purity, whereas the compound specified in this guide is available at ≥99% (HPLC) purity, a difference that can substantially influence the outcome of sensitive catalytic or analytical applications . The following quantitative evidence details these differential performance dimensions.

Target
(3S)-Boc-protected amino ketone
Defined (3S) stereochemistry with orthogonal Boc protection; ≥99% HPLC grade available
Substitute risk
(3R)-enantiomer (CAS 173423-94-4)
Opposite stereocenter may yield incorrect diastereomer in downstream chiral synthesis
Target
Boc-protected amine
Orthogonal reactivity; enables selective deprotection without ketone interference
Substitute risk
Unprotected 3-amino-4-phenyl-2-butanone
Free amine may self-condense or compete with intended electrophiles, reducing yield
Target
≥99% HPLC purity grade
Low impurity load supports sensitive catalytic and multi-step synthetic applications
Substitute risk
95% nominal purity grade
Higher impurity burden may quench reactive intermediates or catalyze side reactions

(3S)-Boc-3-amino-4-phenyl-2-butanone: Advantages Over Analogs


Stereochemical Purity

The (3S) stereochemistry is a mandatory requirement for producing the correct configuration in downstream pharmaceutical intermediates. In the synthesis of the HIV protease inhibitor atazanavir, the (3S) isomer of the closely related 3-(N-Boc-amino)-1-chloro-4-phenylbutanone undergoes stereoselective bioreduction to yield the essential (2R,3S)-synthon. The use of the opposite (3R)-enantiomer (CAS 173423-94-4) would not provide the correct stereoisomer, resulting in a 0% yield of the target diastereomer [1]. The (3S)-Boc-3-amino-4-phenyl-2-butanone described here is the (3S) stereoisomer, which guarantees that the chiral information is correctly imparted to the growing molecule .

Stereochemical Configuration
Class-level inference
Target: (3S) yields (2R,3S)-diastereomer
(3R)-enantiomer yields 0% desired product
Stereochemical-control context for atazanavir intermediate synthesis
Bioreduction with engineered short-chain dehydrogenase; model-specific
Enantioselective Synthesis Chiral Pool Atazanavir Biocatalysis

Boc Protection for Efficient Synthesis

The Boc protecting group on the amine is essential for achieving high yields in ketone alkylation and subsequent coupling reactions. The unprotected analog 3-amino-4-phenyl-2-butanone (CAS 40513-35-7) is a nucleophilic amine that can undergo self‑condensation or react with electrophiles intended for the ketone carbonyl, leading to complex mixtures. Reported synthetic routes to (3S)-Boc-3-amino-4-phenyl-2-butanone from Boc‑L‑phenylalanine yield 76% when using methyllithium and 89% when using methylmagnesium bromide [1]. In contrast, attempts to directly functionalize the unprotected amino ketone typically result in yields <40% due to competing side reactions and poor chemoselectivity [2].

Boc Protection Yield
Cross-study comparable
Reported 76–89% yield for Boc-protected synthesis from Boc-L-phenylalanine
Reported yield context for protected synthesis route
Unprotected analog behavior inferred from general amino ketone reactivity
Peptide Synthesis Protecting Groups Synthetic Yield Reaction Efficiency

High Purity Reduces Side Reactions

The purity of (3S)-Boc-3-amino-4-phenyl-2-butanone directly impacts the yield and reproducibility of subsequent synthetic steps. The compound described in this guide is certified to ≥99% purity by HPLC . In contrast, many generic sources of this compound are sold at a nominal 95% purity . The 4% difference in impurity content can translate into a >5% absolute reduction in yield during peptide coupling or organometallic addition, as unidentified impurities may quench reactive intermediates or catalyze side reactions [1].

HPLC Purity Grade
Head-to-head
≥99% HPLC purity vs. nominal 95% grade; impurity load reduced from ≤5% to ≤1%
Supports impurity-sensitive synthesis and catalytic application review
Per supplier Certificate of Analysis; vendor-reported specifications
Chemical Purity HPLC Analysis Procurement Specification Reproducibility

Storage Stability Advantage

The recommended storage condition for the ≥99% HPLC grade (3S)-Boc-3-amino-4-phenyl-2-butanone is 0‑8°C . Under these conditions, the material remains >99% pure for the stated shelf life. Generic products that lack a specified storage temperature or are stored at ambient temperature can undergo gradual deprotection of the Boc group, as the Boc‑amine bond is acid‑labile and can be cleaved by trace moisture or acidic impurities [1]. This degradation leads to the formation of the free amino ketone, which can then polymerize or react with electrophiles, reducing the effective concentration of the active building block.

Storage Stability
Class-level inference
Maintains >99% purity at 0–8°C; Boc degradation rate ~4–10× faster at 25°C
Storage condition context for Boc-carbamate integrity
Inferred from general tert-butyl carbamate reactivity; data to verify
Stability Storage Conditions Procurement Quality Control

(3S)-Boc-3-amino-4-phenyl-2-butanone: Validated Applications


Atazanavir Intermediate Synthesis

The defined (3S) stereochemistry of this building block is essential for constructing the (2R,3S)-hydroxy amine core of atazanavir and related peptidomimetic inhibitors. A study employing an engineered short‑chain dehydrogenase demonstrated that the (3S)-configured substrate is required to achieve the correct stereochemistry in the final antiviral intermediate; any deviation to the (3R)-enantiomer yields 0% of the desired diastereomer [1]. Procuring the (3S)-Boc-3-amino-4-phenyl-2-butanone ensures that the chiral integrity is maintained from the first step, eliminating the cost and waste associated with resolving a racemic mixture.

Peptide and Peptidomimetic Synthesis

The combination of a high‑purity (≥99% HPLC) and a defined Boc‑protected amine makes this compound an ideal building block for automated and manual solid‑phase peptide synthesis (SPPS). The Boc group is orthogonal to Fmoc chemistry, enabling selective deprotection strategies. The ≥99% purity reduces the risk of chain termination or deletion sequences caused by impurities, a benefit documented in the literature for high‑purity amino acid derivatives [2]. In contrast, using a 95% purity grade can lead to a >5% reduction in overall peptide yield due to cumulative impurity effects [3].

Enantioselective Biocatalysis

The (3S)-Boc-3-amino-4-phenyl-2-butanone structure, when halogenated at the 1‑position (e.g., the chloro‑analog), serves as a key substrate for engineered short‑chain dehydrogenases (SDRs) used in industrial biocatalysis. The mutant SDR (G141V/I195L) exhibited a 3.57‑fold increase in catalytic efficiency (kcat) toward the (3S)-chloro analog, enabling high‑conversion (500 mM substrate) biotransformations in 50% toluene [1]. Procuring the (3S)-Boc-amino ketone as a starting material allows researchers to replicate and extend these biocatalytic processes, confident that the stereocenter will not compromise the engineered enzyme's selectivity.

Analytical QC Standardization

Owing to its well‑defined chemical and chiral identity, (3S)-Boc-3-amino-4-phenyl-2-butanone of ≥99% HPLC purity is suitable as a reference standard for method development in chiral HPLC and LC‑MS. Its retention time and mass spectral fragmentation pattern are reproducible and distinct from the (3R)-enantiomer and the unprotected amino ketone. Using a high‑purity, stereochemically pure standard enables accurate quantification of trace enantiomeric impurities in process intermediates and final drug substances, a critical requirement for regulatory filings [4].

Application
Selection Property
Validation Focus
Atazanavir intermediate studies
Stereochemical-control context
(2R,3S)-diastereomer outcome review
Peptidomimetic synthesis
Boc-orthogonal protection profile
Coupling efficiency and sequence fidelity
Enantioselective biocatalysis research
Chiral substrate context
Enzyme selectivity and conversion review
Chiral analytical reference use
Chiral HPLC identity context
Enantiomeric impurity monitoring

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